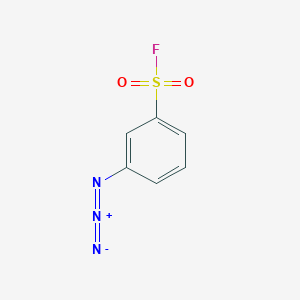
3-Azidobenzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azidobenzenesulfonyl fluoride is a type of sulfonyl fluoride, which is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Synthesis Analysis
Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Employing non-sulfur-containing substrates has led to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel, as well as the use of SO2F2 gas as an electrophilic hub .
Molecular Structure Analysis
The molecular structure of 3-Azidobenzenesulfonyl fluoride can be analyzed using various techniques such as NMR spectroscopy . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .
Chemical Reactions Analysis
Sulfonyl fluorides are used as targets and substrates in the development of new synthetic methods . They engage with nucleophiles under suitable reaction conditions, leading to new activation methods . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azidobenzenesulfonyl fluoride can be analyzed using various techniques. For instance, 19F NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .
科学研究应用
Nucleophilic Aromatic Fluorination
3-Azidobenzenesulfonyl fluoride is instrumental in nucleophilic aromatic fluorination reactions. A study by Ryan et al. (2015) showcases how acid fluorides, through the reaction with N-heterocyclic carbenes (NHCs), yield acyl azolium fluorides. These compounds facilitate the room temperature SNAr fluorination of various aryl chlorides and nitroarenes, exemplifying the compound's role in synthesizing fluorinated aromatic compounds which are crucial intermediates in the development of pharmaceuticals and agrochemicals Ryan et al., 2015.
Aminoazidation of Alkenes
The copper-catalyzed intermolecular aminoazidation of alkenes, as described by Zhang and Studer (2014), highlights another application. This process provides an efficient method to produce vicinal amino azides, which can be easily converted into valuable amine derivatives. The study utilized commercially available N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor and TMSN3 as the azide source, indicating the relevance of fluorine-containing reagents in synthesizing nitrogen-containing compounds Zhang & Studer, 2014.
Carbonic Anhydrase Inhibition
In the realm of medicinal chemistry, fluorine-containing sulfonamides have shown significant potential. A study by Ceruso et al. (2014) demonstrates that sulfonamides incorporating fluorine and 1,3,5-triazine moieties act as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These findings suggest the compound's utility in developing antimycobacterial agents, leveraging the unique properties of fluorinated moieties for therapeutic applications Ceruso et al., 2014.
Fluoride Ion Sensing and Removal
The recognition and sensing of fluoride ions are crucial due to their significance in environmental and health contexts. Cametti and Rissanen (2009) discuss various chemical strategies for fluoride binding, emphasizing the need for effective detection in protic solvents and water. This research area highlights the importance of designing molecules that can selectively interact with fluoride ions, potentially utilizing 3-azidobenzenesulfonyl fluoride derivatives for enhanced selectivity and sensitivity Cametti & Rissanen, 2009.
Environmental Applications
Research on the removal of fluoride from contaminated water showcases the environmental applications of fluorinated compounds. A study by Dehghani et al. (2020) employs a magnetic biomaterial and chelating agent for fluoride ion adsorption, demonstrating the role of fluorine-containing materials in addressing fluoride pollution in water sources. This research underscores the potential of utilizing fluorinated compounds or their derivatives in environmental remediation technologies Dehghani et al., 2020.
安全和危害
While specific safety data for 3-Azidobenzenesulfonyl fluoride was not found, sulfonyl chlorides, which are similar, are known to cause severe skin burns and eye damage . They are harmful if swallowed and harmful to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and to use personal protective equipment .
未来方向
Sulfonyl fluorides display unique reactivity in organic synthesis and have wide applications in drug discovery, chemical biology, and materials science . Against the backdrop of increasing demands for environmental friendliness and sustainability, photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides . This shows promise for future research and applications of sulfonyl fluorides, including 3-Azidobenzenesulfonyl fluoride.
属性
IUPAC Name |
3-azidobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)6-3-1-2-5(4-6)9-10-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCAWKCPHCPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidobenzenesulfonyl fluoride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

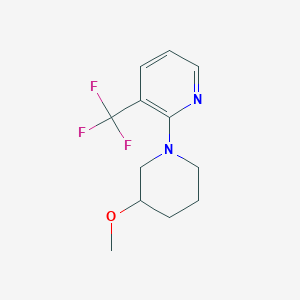
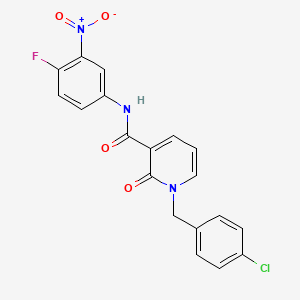
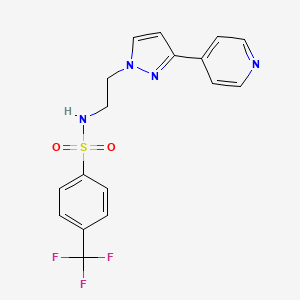
![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)
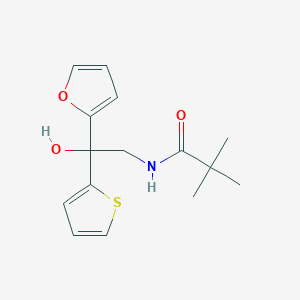
![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)
![N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2916586.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)
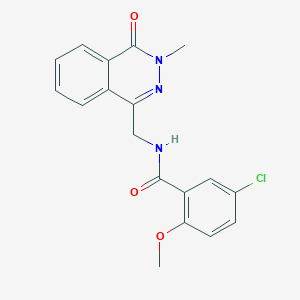
![N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2916590.png)
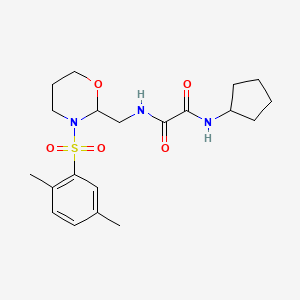
![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride](/img/structure/B2916592.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide](/img/structure/B2916593.png)